(2-Aminoethoxy)cyclobutane hydrochloride

Descripción general

Descripción

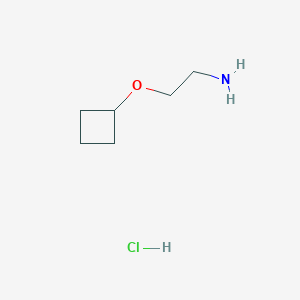

It has a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethoxy)cyclobutane hydrochloride typically involves the reaction of cyclobutanone with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminoethoxy)cyclobutane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Precursor for Drug Synthesis

(2-Aminoethoxy)cyclobutane serves as a versatile building block in the synthesis of biologically active molecules. Its structural characteristics allow it to participate in a range of chemical transformations, making it valuable for developing new pharmaceuticals. The compound can be utilized to synthesize derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties .

Solid-Phase Peptide Synthesis (SPPS)

The compound's derivatives have been employed in solid-phase peptide synthesis, which is crucial for producing peptides with high purity and yield. For instance, derivatives such as tert-butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Boc-AEEA) have been synthesized for use in creating designer resins that optimize physicochemical characteristics for drug delivery systems . This application highlights its role in advancing peptide-based therapeutics.

Chemical Reactivity and Transformations

The presence of an amino group and an ethoxy substituent allows (2-aminoethoxy)cyclobutane to undergo various reactions typical of amines and ethers. Its unique cyclic structure contributes to its reactivity, enabling it to be utilized as an intermediate in numerous organic synthesis pathways. This includes reactions such as nucleophilic substitutions and cycloadditions, which are essential in the development of complex organic molecules.

Synthesis of Cyclobutane-Containing Compounds

Research indicates that cyclobutane-containing compounds can exhibit diverse biological activities. The ability to modify the cyclobutane ring opens avenues for creating new drug candidates . The synthesis of unnatural cyclobutane α-amino acids through selective photocatalyzed reactions exemplifies innovative applications of this compound in drug discovery .

A review of cyclobutane-containing alkaloids has demonstrated their potential as leads for drug discovery due to their various biological activities, including antibacterial and antitumor effects . The structural diversity provided by (2-aminoethoxy)cyclobutane enables researchers to explore new therapeutic agents with improved efficacy.

Drug Development Applications

The incorporation of (2-aminoethoxy)cyclobutane into drug design has been highlighted through its role in synthesizing small-molecule drug candidates. Its unique properties allow medicinal chemists to enhance the pharmacological profiles of these compounds, leading to more effective treatments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for synthesizing biologically active molecules |

| Solid-Phase Peptide Synthesis | Used in creating designer resins for optimized drug delivery systems |

| Organic Synthesis | Intermediate for various chemical transformations |

| Drug Development | Enhances the efficacy of small-molecule drug candidates |

| Biological Activity | Exhibits antimicrobial and anticancer properties through cyclobutane derivatives |

Mecanismo De Acción

The mechanism of action of (2-Aminoethoxy)cyclobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Aminoethoxy)cyclopentane hydrochloride

- (2-Aminoethoxy)cyclohexane hydrochloride

- (2-Aminoethoxy)cycloheptane hydrochloride

Uniqueness

(2-Aminoethoxy)cyclobutane hydrochloride is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Actividad Biológica

(2-Aminoethoxy)cyclobutane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and applications in scientific research.

Chemical Structure and Properties

The structure of this compound includes a cyclobutane ring, which is known for its distinctive properties in drug design. Cyclobutane motifs are prevalent in various pharmacologically active compounds, contributing to their biological activities. The compound features an amino group and an ethoxy group, which enhance its reactivity and ability to interact with biological targets.

Target Interactions

This compound interacts with various biomolecules, including enzymes and receptors. The cyclobutane ring can facilitate binding through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of enzymes, influencing metabolic pathways and cellular functions.

Cellular Effects

The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It can act as both an inhibitor and activator of specific enzymes, depending on the context of its use. For instance, at lower concentrations, it may promote cell growth and differentiation, while higher concentrations could induce apoptosis or cellular damage.

Biochemical Pathways

Research indicates that cyclobutane-containing compounds are involved in various biochemical pathways. They can participate in the biosynthesis of secondary metabolites across different organisms, from plants to marine life. The interaction with enzymes involved in these pathways suggests potential applications in drug development.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The stability of the compound under physiological conditions is crucial for its therapeutic effectiveness. Studies have indicated that it remains stable over time but may produce biologically active degradation products that could influence its overall activity.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular uptake mechanisms. For example, it has been shown to be a substrate for L-type amino acid transporters in gliosarcoma cells, indicating its potential role in targeted drug delivery systems .

In Vivo Studies

Animal model studies reveal that dosage significantly impacts the biological effects of the compound. Lower doses tend to exhibit beneficial effects on cellular processes, while higher doses may lead to adverse outcomes such as toxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Applications in Scientific Research

This compound is utilized extensively in scientific research for various purposes:

- Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Enzyme Mechanisms : The compound is instrumental in studying enzyme mechanisms and protein-ligand interactions.

- Pharmaceutical Development : It acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Agrochemicals : Its reactivity makes it useful in producing specialty chemicals and agrochemicals .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Influences L-type amino acid transport; promotes cell growth at low doses |

| In Vivo | Dose-dependent effects; lower doses beneficial; higher doses toxic |

| Pharmacokinetics | Stable under physiological conditions; potential active degradation products |

| Biochemical Pathways | Interacts with enzymes; involved in secondary metabolite biosynthesis |

Propiedades

IUPAC Name |

2-cyclobutyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPKCDASCMRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.